(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide

Description

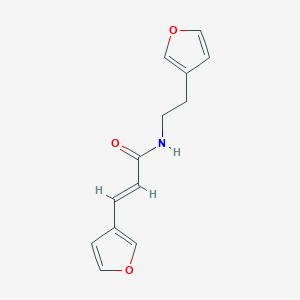

The compound (E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide is a synthetic acrylamide derivative featuring two furan-3-yl substituents. Its structure consists of an α,β-unsaturated carbonyl system (acrylamide backbone) linked to a furan heterocycle at the β-position and a furan-3-yl-ethylamine group at the nitrogen.

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-[2-(furan-3-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-13(2-1-11-4-7-16-9-11)14-6-3-12-5-8-17-10-12/h1-2,4-5,7-10H,3,6H2,(H,14,15)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWZUGSXFNBJGF-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCNC(=O)C=CC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1CCNC(=O)/C=C/C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide typically involves the reaction of furan derivatives with acrylamide precursors. One possible synthetic route could involve the following steps:

Preparation of the furan derivative: Starting with furan, various functional groups can be introduced through reactions such as halogenation, nitration, or Friedel-Crafts acylation.

Formation of the acrylamide group: The acrylamide group can be introduced through the reaction of an appropriate amine with acryloyl chloride under basic conditions.

Coupling reaction: The furan derivative and the acrylamide precursor are then coupled under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylamide group can be reduced to form amines or other reduced products.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds with furan and acrylamide moieties often exhibit cytotoxic effects against various cancer cell lines. For instance, studies on structurally similar compounds have shown promising results in inhibiting tumor growth, suggesting that (E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide may possess similar properties.

2. Antimicrobial Properties

The presence of furan rings has been linked to antimicrobial activity. Compounds like this compound could potentially be developed as antimicrobial agents targeting bacterial infections.

3. Anti-inflammatory Effects

The hydroxyl group in similar acrylamide derivatives has been associated with anti-inflammatory properties. The investigation of this compound could yield insights into its ability to modulate inflammatory pathways.

Material Science Applications

1. Polymer Synthesis

Acrylamides are widely used in the synthesis of polymers due to their ability to undergo radical polymerization. This compound can serve as a monomer for creating novel polymeric materials with enhanced properties such as thermal stability and mechanical strength.

2. Coatings and Adhesives

The unique structural characteristics of this compound may allow it to be utilized in the formulation of advanced coatings and adhesives, which require materials that exhibit strong adhesion and resistance to environmental degradation.

Environmental Applications

1. Biodegradable Materials

Given the increasing concern over plastic waste, the development of biodegradable polymers from compounds like this compound presents an opportunity for sustainable materials science. Research into its degradation pathways could lead to environmentally friendly alternatives to conventional plastics.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Study on Furan Derivatives as Anticancer Agents | Medicinal Chemistry | Identified significant cytotoxicity against breast cancer cell lines |

| Investigation of Acrylamide Polymers | Material Science | Demonstrated enhanced mechanical properties compared to traditional polymers |

| Research on Antimicrobial Activity of Furan Compounds | Microbiology | Found effective inhibition of Gram-positive bacteria |

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide involves its interaction with molecular targets and pathways. The furan ring may participate in aromatic interactions, while the acrylamide group can form covalent bonds with nucleophiles. These interactions can modulate biological activity and chemical reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

Notes:

- The position of the furan substituent (3-yl vs. 2-yl) influences electronic and steric properties. Furan-3-yl substituents may enhance π-stacking interactions compared to 2-yl analogs .

- N-substituents critically modulate solubility and bioactivity. For example, the hydroxamic acid group (N-hydroxy) in enhances histone deacetylase (HDAC) inhibition, while bulky groups (e.g., phenoxyethyl in 3m) may limit membrane permeability .

Anti-Inflammatory and Anticancer Potential

- Compound 2 (): A natural acrylamide from Lycium barbarum roots showed significant anti-inflammatory activity (IC₅₀ = 17.00 μM for NO inhibition), comparable to quercetin. Its structure includes methoxy and hydroxyl groups, which enhance polarity and antioxidant capacity .

- (E)-3-(Furan-2-yl)-N-hydroxyacrylamide () : Acts as an HDAC inhibitor (binding constant = 1.9 μM) via a three-step binding mechanism involving conformational changes. The furan-2-yl group facilitates fluorescence resonance energy transfer (FRET) during enzyme interaction .

- Compound 3a/b () : Cinnamyl sulfonamide hydroxamates exhibited antioxidant and anticancer activity. The nitro/bromo substituents enhance electron-withdrawing effects, improving reactivity .

Inference for Target Compound: The absence of a hydroxamic acid group (N-hydroxy) in the target compound may limit HDAC inhibition.

Physicochemical Properties

- Lipophilicity : The target compound’s dual furan rings and acrylamide backbone likely confer moderate lipophilicity (clogP ≈ 2.5–3.0), comparable to 3m (clogP ~3.5) but higher than hydroxylated analogs like Compound 15 .

- Solubility: Polar N-substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas the target compound’s nonpolar furan-ethyl group may reduce it, necessitating formulation optimization.

Biological Activity

(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide is a synthetic compound belonging to the acrylamide family, characterized by the presence of furan rings. This compound's structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of nitrogen and oxygen functional groups that may interact with biological systems. The compound features an E configuration at the double bond between the acrylamide and furan substituents, which is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of acrylamide compounds exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interaction with specific cellular pathways, such as histone deacetylase (HDAC) inhibition, which modifies gene expression related to cell cycle regulation and apoptosis .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 2.11 | HDAC inhibition |

| Compound B | HeLa (cervical cancer) | 4.73 | Apoptosis induction |

| Compound C | A549 (lung cancer) | 5.00 | Cell cycle arrest |

Antimicrobial Activity

The biological activity of furan-containing compounds often extends to antimicrobial effects. Studies have reported moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antimicrobial agents .

Table 2: Antimicrobial Activity Overview

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| Compound D | E. coli | 8.33 |

| Compound E | S. aureus | 5.64 |

| Compound F | C. albicans (fungal) | 16.69 |

The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes within cells. For instance, similar compounds have been shown to act as positive allosteric modulators of nicotinic acetylcholine receptors, influencing neuronal pathways associated with anxiety and depression .

Case Studies

- Anxiolytic Effects : A study on a related furan-based compound demonstrated anxiolytic-like activity in mice models, suggesting that furan derivatives may modulate anxiety-related behaviors through nicotinic receptor pathways .

- Cytotoxicity in Cancer Cells : In vitro studies indicated that certain acrylamide derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.